2-(3-Bromo-5-chloro-4-nitrophenyl)acetonitrile
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Overview
Description
2-(3-Bromo-5-chloro-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrClN2O2 It is a derivative of acetonitrile, featuring a bromine, chlorine, and nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chloro-4-nitrophenyl)acetonitrile typically involves the bromination and chlorination of a nitrophenyl acetonitrile precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-chloro-4-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Reduction: Formation of 2-(3-Amino-5-chloro-4-nitrophenyl)acetonitrile.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-(3-Bromo-5-chloro-4-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-chloro-4-nitrophenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenylacetonitrile
- 3-Chloro-4-nitrophenylacetonitrile
- 2-(2-Bromo-4-nitrophenyl)acetonitrile
Uniqueness
2-(3-Bromo-5-chloro-4-nitrophenyl)acetonitrile is unique due to the specific positions of the bromine, chlorine, and nitro groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C8H4BrClN2O2 |
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Molecular Weight |
275.48 g/mol |
IUPAC Name |
2-(3-bromo-5-chloro-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrClN2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12(13)14/h3-4H,1H2 |
InChI Key |
YUNCQTZLIJPFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)CC#N |
Origin of Product |
United States |
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